molecular formula C7H12O3 B6318221 (2S)-2-Oxiranepropanoic acid ethyl ester CAS No. 128969-94-8

(2S)-2-Oxiranepropanoic acid ethyl ester

Cat. No.: B6318221
CAS No.: 128969-94-8
M. Wt: 144.17 g/mol
InChI Key: MFZSRRBSNGQXRR-LURJTMIESA-N
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Description

(2S)-2-Oxiranepropanoic acid ethyl ester: is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-Oxiranepropanoic acid ethyl ester can be synthesized through the esterification of (2S)-2-Oxiranepropanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of acid chlorides or anhydrides as intermediates . These intermediates react with ethanol in the presence of a base to yield the desired ester . Additionally, transesterification reactions, where an ester is converted into another ester through the exchange of the alkoxy group, can also be employed .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Oxiranepropanoic acid ethyl ester undergoes various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution .

Common Reagents and Conditions:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (2S)-2-Oxiranepropanoic acid and ethanol.

    Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of the corresponding alcohol.

    Nucleophilic Substitution: The ester can react with nucleophiles such as Grignard reagents to form tertiary alcohols.

Major Products Formed:

    Hydrolysis: (2S)-2-Oxiranepropanoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Nucleophilic Substitution: Tertiary alcohols.

Scientific Research Applications

(2S)-2-Oxiranepropanoic acid ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-Oxiranepropanoic acid ethyl ester involves the ring-opening reaction of the oxirane group by nucleophiles . This reaction is typically catalyzed by acids or bases and results in the formation of a β-hydroxypropyl ester . The molecular targets and pathways involved in this reaction include the activation of the oxirane ring and the subsequent nucleophilic attack by the carboxylate anion .

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacks the oxirane ring.

    Methyl butyrate: Another ester with a fruity aroma, commonly used in the food and fragrance industry.

    Isopentyl acetate: Known for its banana-like odor, used in flavorings and perfumes.

Uniqueness: (2S)-2-Oxiranepropanoic acid ethyl ester is unique due to the presence of the oxirane ring, which imparts distinct reactivity and chemical properties compared to other esters . This structural feature allows it to participate in specific ring-opening reactions that are not possible with simpler esters .

Properties

IUPAC Name

ethyl 3-[(2S)-oxiran-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-9-7(8)4-3-6-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZSRRBSNGQXRR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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